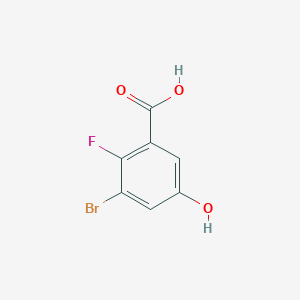

3-Bromo-2-fluoro-5-hydroxybenzoic acid

Description

General Context of Substituted Benzoic Acid Derivatives in Organic Chemistry

Benzoic acid, a simple aromatic carboxylic acid, consists of a benzene (B151609) ring attached to a carboxyl group. google.com Its structure serves as a fundamental scaffold in organic chemistry, from which a vast array of derivatives can be synthesized. The process of replacing one or more hydrogen atoms on the benzene ring with other functional groups is known as substitution, leading to "substituted benzoic acids." sigmaaldrich.com

These substitutions have a profound impact on the molecule's physical and chemical properties. nih.gov For instance, the position and nature of the substituent group can alter the acidity of the carboxylic group through inductive and resonance effects. sigmaaldrich.com Electron-withdrawing groups, such as halogens or nitro groups, generally increase the acidity of the benzoic acid, while electron-donating groups decrease it. nih.gov

Substituted benzoic acid derivatives are not merely academic curiosities; they are pivotal building blocks in the synthesis of a wide range of commercially and technologically important substances. Their applications span pharmaceuticals, agrochemicals, and materials science. In drug discovery, the benzoic acid moiety is a common feature in many active pharmaceutical ingredients, serving as a key component for interacting with biological targets. bldpharm.com The ability to modify the benzene ring with various functional groups allows chemists to fine-tune the properties of a molecule to optimize its efficacy, selectivity, and pharmacokinetic profile.

Chemical Significance of Halogenated Hydroxybenzoic Acid Scaffolds

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) and hydroxyl (-OH) groups onto a benzoic acid framework creates a class of compounds known as halogenated hydroxybenzoic acids. This particular combination of functional groups is of significant interest, especially in the field of medicinal chemistry.

Halogens possess unique properties that make them valuable in drug design. google.com They can modulate a molecule's lipophilicity (its ability to dissolve in fats and lipids), which in turn affects how a drug is absorbed, distributed, metabolized, and excreted. google.com Furthermore, halogens can enhance the binding affinity of a drug to its biological target through specific interactions, including the formation of halogen bonds. google.comresearchgate.net The incorporation of a halogen can also improve a drug's metabolic stability, increasing its duration of action. google.com

The hydroxyl group adds another layer of functionality. It can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to proteins and enzymes. The presence of both halogen and hydroxyl substituents on a benzoic acid scaffold provides a versatile platform for developing complex molecules with tailored biological activities.

Rationale for Research on 3-Bromo-2-fluoro-5-hydroxybenzoic Acid

The specific compound, this compound, has been identified as a valuable intermediate in the synthesis of advanced pharmaceutical agents. Its existence and utility are documented in scientific literature, particularly within patents for novel drug candidates.

Research interest in this molecule is driven by its role as a building block. For example, patent literature describes the use of this compound in the preparation of bicyclic heterocycles designed to act as inhibitors of fibroblast growth factor receptor (FGFR) enzymes. google.comgoogleapis.com These inhibitors are investigated for their potential in treating diseases associated with FGFR activity. google.com Another patent outlines a multi-step synthesis that produces this compound from 3-bromo-2-fluorobenzoic acid, indicating its importance as a target molecule in a larger synthetic pathway. google.com

The commercial availability of this compound from chemical suppliers, complete with a unique CAS Registry Number (1541168-84-6), further confirms its status as a recognized and useful chemical entity for research and development purposes. shachemlin.combldpharm.com Its defined structure, featuring a specific arrangement of bromo, fluoro, and hydroxyl groups, provides a precise starting point for constructing more complex and potentially therapeutic molecules.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1541168-84-6 | shachemlin.combldpharm.com |

| Molecular Formula | C₇H₄BrFO₃ | bldpharm.com |

| Usage | Research intermediate | google.comgoogleapis.comshachemlin.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H4BrFO3 |

|---|---|

Molecular Weight |

235.01 g/mol |

IUPAC Name |

3-bromo-2-fluoro-5-hydroxybenzoic acid |

InChI |

InChI=1S/C7H4BrFO3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,10H,(H,11,12) |

InChI Key |

SSCPVOWKROLSGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2 Fluoro 5 Hydroxybenzoic Acid and Analogues

Classical Synthetic Pathways for Poly-substituted Benzoic Acids

Traditional methods for the synthesis of highly substituted benzoic acids often rely on a series of well-established reactions, including electrophilic aromatic substitution, directed ortho-metalation, and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution for Halogenation

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing halogen atoms onto a benzene (B151609) ring. google.comnih.govnih.gov The regiochemical outcome of the reaction is dictated by the electronic properties of the substituents already present on the ring. nih.gov For a precursor such as 2-fluoro-5-hydroxybenzoic acid, the directing effects of the fluorine, hydroxyl, and carboxylic acid groups must be considered.

The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The carboxylic acid group is a deactivating, meta-directing group. In the electrophilic bromination of a molecule with these competing directing effects, the powerful ortho-, para-directing influence of the hydroxyl group is expected to dominate, guiding the incoming electrophile.

A plausible route to 3-bromo-2-fluoro-5-hydroxybenzoic acid involves the bromination of 2-fluoro-5-hydroxybenzoic acid. The hydroxyl group at C5 would direct the incoming bromine atom to the ortho position (C6) or the para position (C2, which is already substituted). The fluorine at C2 also directs ortho (C3) and para (C5, already substituted). The position ortho to the hydroxyl group and meta to the fluorine (C6) and the position ortho to the fluorine and meta to the hydroxyl group (C3) are the most likely sites for bromination. The interplay of these directing effects makes predicting the major product challenging without experimental data.

A documented example of electrophilic bromination on a related substrate is the synthesis of 2-fluoro-5-bromobenzoic acid from o-fluorobenzoic acid using N-bromosuccinimide (NBS) in the presence of sulfuric acid and dichloromethane (B109758) (DCM). google.com

Table 1: Electrophilic Bromination of o-Fluorobenzoic Acid

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |

| o-Fluorobenzoic acid | NBS, H₂SO₄ | DCM | 25-30 | 1 | 2-Fluoro-5-bromobenzoic acid | 70.3 | 99.1 |

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. semanticscholar.orgbohrium.comrsc.orgorganic-chemistry.orgwikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position, creating a stabilized aryllithium species that can then react with an electrophile. wikipedia.org The carboxylic acid group itself can act as a DMG. semanticscholar.orgrsc.orgorganic-chemistry.org

In the context of polysubstituted benzoic acids, the regioselectivity of DoM is influenced by the combined directing effects of all substituents. For instance, in 2,4-dihalogenobenzoic acids, metalation occurs at the position flanked by both halogen substituents. rsc.org The carboxylate group is considered to have an intermediate capacity in directing metalation compared to other functional groups like methoxy (B1213986), chloro, and fluoro groups. rsc.org

A general example of DoM on an unprotected benzoic acid involves the treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures, followed by quenching with an electrophile. rsc.orgorganic-chemistry.org

Table 2: Directed Ortho-Metalation of Benzoic Acid Derivatives

| Starting Material | Base/Additive | Solvent | Temperature (°C) | Electrophile | Product |

| Benzoic acid | s-BuLi/TMEDA | THF | -90 to -78 | Methyl iodide | 2-Methylbenzoic acid |

| Benzoic acid | s-BuLi/TMEDA | THF | -90 to -78 | Dimethyl disulfide | 2-(Methylthio)benzoic acid |

| 2-Methoxybenzoic acid | s-BuLi/TMEDA | THF | -78 | Iodomethane | 2-Methoxy-6-methylbenzoic acid |

This methodology could be envisioned for the synthesis of this compound by starting with a suitably protected 2-fluoro-5-hydroxybenzoic acid and using a directed metalation approach to introduce the bromine atom at the 3-position.

Ullmann-Type Transformation Methods for Hydroxylation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-heteroatom bonds, including the synthesis of aryl ethers (hydroxylation). bohrium.com Traditionally, these reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems.

A relevant example is the synthesis of 2-fluoro-5-hydroxybenzoic acid from 5-bromo-2-fluorobenzoic acid. chemicalbook.com This transformation represents a nucleophilic aromatic substitution where the bromine atom is displaced by a hydroxyl group. The reaction is carried out in water with sodium carbonate as a base and a copper(II) bromide/trans-N,N'-dimethylcyclohexane-1,2-diamine catalyst system. chemicalbook.com The carboxylic acid group has been noted to facilitate the hydroxylation process in related Ullmann-type reactions. bohrium.com

Table 3: Ullmann-Type Hydroxylation of 5-Bromo-2-fluorobenzoic Acid

| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) |

| 5-Bromo-2-fluorobenzoic acid | Na₂CO₃, CuBr₂, (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane | Water | Reflux | 2-Fluoro-5-hydroxybenzoic acid | 87 |

Cross-Coupling Strategies in Benzoic Acid Synthesis

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the construction of complex molecules. Palladium-catalyzed reactions, in particular, offer a versatile toolkit for the functionalization of aromatic rings.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This reaction is widely used due to its mild reaction conditions and high functional group tolerance. For the synthesis of analogues of this compound, a bromo-substituted benzoic acid derivative could be coupled with a variety of boronic acids to introduce diverse substituents.

For example, 4-bromobenzoic acid can be coupled with phenylboronic acid in water using a palladium catalyst to yield 4-phenylbenzoic acid. rsc.orgorganic-chemistry.org

Table 4: Suzuki-Miyaura Coupling of Halobenzoic Acids

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Bromobenzoic acid | Phenylboronic acid | Pd catalyst | K₂CO₃ | Water | 4-Phenylbenzoic acid | - |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Mono-, di-, and tri-arylated pyridines | Variable |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes. A bromo-substituted benzoic acid could serve as the aryl halide component, allowing for the introduction of an alkyne functionality.

The reaction conditions are generally mild, often carried out at room temperature with an amine base that can also function as the solvent. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govnih.gov

Table 5: Sonogashira Coupling of Aryl Halides

| Aryl Halide | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Product | Yield (%) |

| Aryl bromides | Terminal alkynes | Pd(OAc)₂/urea | - | - | Polyfunctional alkynes | Satisfactory to high |

| Aryl iodides | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Benzene | Diphenylacetylene | 99 |

Halogen Exchange Reactions for Aromatic Systems

Halogen exchange (Halex) reactions, such as the Finkelstein reaction, provide a method for replacing one halogen atom with another on an aromatic ring. wikipedia.orgnih.gov While classical Finkelstein reactions are typically used for alkyl halides, their application to aryl halides often requires metal catalysis. libretexts.orgwikipedia.org These reactions can be driven to completion by exploiting differences in the solubility of the halide salts formed. wikipedia.org

The aromatic Finkelstein reaction, often catalyzed by copper(I) iodide with diamine ligands, can be used to convert aryl bromides or chlorides to the more reactive aryl iodides. wikipedia.org Conversely, the exchange of a heavier halogen for a lighter one is also possible. The use of alkali metal fluorides, sometimes with catalysts like quaternary ammonium (B1175870) salts or crown ethers, can be employed to introduce fluorine into an aromatic ring, although this often requires high temperatures. google.com

For a molecule like this compound, a halogen exchange reaction could potentially be used to introduce the fluorine atom at a late stage of the synthesis from a corresponding bromo or chloro precursor.

Green Chemistry Approaches in the Synthesis of Substituted Benzoic Acids

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of complex molecules like substituted benzoic acids, leading to more efficient and sustainable methods.

Microwave-Assisted Reaction Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.org The rapid and uniform heating provided by microwave irradiation can accelerate a variety of reactions relevant to the synthesis of substituted benzoic acids, including esterification and hydrolysis. organic-chemistry.orgorganic-chemistry.org For instance, the hydrolysis of benzamide (B126) to benzoic acid, a reaction that typically takes an hour under conventional heating, can be completed in as little as seven minutes with a 99% yield using microwave irradiation. organic-chemistry.org Similarly, the esterification of benzoic acid with n-propanol in the presence of sulfuric acid can be achieved in six minutes under microwave conditions. organic-chemistry.org

While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, the general principles can be applied to its synthesis. For example, a potential microwave-assisted step could be the hydrolysis of a corresponding ester or amide precursor. The efficiency of microwave heating could be particularly advantageous in the synthesis of fluorinated organic compounds, where reactions can sometimes be sluggish. mdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Reactions for Benzoic Acid Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Hydrolysis of Benzamide | 1 hour reflux | 7 minutes, 99% yield | organic-chemistry.org |

| Esterification of Benzoic Acid | 30 minutes reflux | 6 minutes | organic-chemistry.orgresearchgate.net |

| Oxidation of Toluene | 10-12 hours reflux | 5 minutes, 40% yield | organic-chemistry.org |

This table illustrates the significant rate enhancements achievable with microwave-assisted synthesis for reactions relevant to the formation of benzoic acids.

Solvent-Free Synthetic Methods

The elimination of volatile organic solvents is a key goal of green chemistry, as it reduces environmental pollution and simplifies purification processes. Solvent-free, or neat, reactions are often facilitated by alternative energy sources like microwave irradiation or sonication. ijisrt.com Research has demonstrated the feasibility of synthesizing substituted benzoic acids under solvent-free conditions. For example, the synthesis of 3-bromobenzoic acid has been attempted using a solvent- and catalyst-free reaction with sonication, highlighting a novel and green approach. ijisrt.com

The bromination of phenols, a key step in the synthesis of many halogenated hydroxybenzoic acids, can also be influenced by the choice of solvent. Reactions in non-polar solvents like carbon disulfide tend to yield mono-brominated products, whereas reactions in polar solvents like water can lead to poly-bromination. synquestlabs.com This suggests that controlling the reaction medium, or eliminating it altogether, can be a powerful tool for achieving selectivity in the synthesis of compounds like this compound.

Atom-Economical Transformations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate less waste. rsc.org

In the context of synthesizing this compound, pursuing atom-economical routes would involve prioritizing reactions that maximize the incorporation of all atoms from the starting materials into the final product. For example, direct C-H carboxylation of a suitably substituted phenol (B47542) precursor would be a highly atom-economical approach to introduce the carboxylic acid functionality. nih.gov While specific applications to the target molecule are not widely reported, the principles of atom economy guide the selection of more sustainable synthetic strategies over less efficient ones, such as those involving stoichiometric reagents and protecting groups.

Catalytic Oxidation Methods for Carboxylic Acid Formation (e.g., Selenium Catalysis)

The oxidation of a methyl group on an aromatic ring is a common method for synthesizing benzoic acids. Traditional methods often employ stoichiometric amounts of strong, and often toxic, oxidizing agents. Catalytic methods, particularly those using environmentally benign oxidants like molecular oxygen or hydrogen peroxide, represent a greener alternative.

Selenium-catalyzed oxidations have shown promise in this area. For instance, aldehydes can be efficiently oxidized to carboxylic acids using hydrogen peroxide in the presence of a selenium catalyst in water, offering an eco-friendly protocol with good to excellent yields under mild conditions. rsc.org While direct selenium-catalyzed oxidation of a bromo-fluoro-toluene precursor to this compound is not explicitly detailed in the literature, the oxidation of substituted toluenes to their corresponding benzoic acids using catalytic systems is a well-established and greener approach. nih.gov

Multi-step Reaction Sequences for Related Halogenated Hydroxybenzoic Acids

The synthesis of complex, polysubstituted aromatic compounds like this compound often requires a multi-step approach. A logical synthetic sequence can be designed by considering the directing effects of the substituents and employing a series of well-established reactions.

Nitration, Esterification, Reduction, Diazotization, and Hydrolysis Sequences

A plausible multi-step synthesis for a halogenated hydroxybenzoic acid could involve the following sequence of reactions, which allows for the controlled introduction of various functional groups.

Nitration: The introduction of a nitro group onto the aromatic ring is a common first step. The nitro group is a meta-director, which can be strategically used to control the position of subsequent substitutions. mdpi.com

Esterification: The carboxylic acid group is often protected as an ester to prevent it from interfering with subsequent reactions.

Reduction: The nitro group can be reduced to an amino group. A common method for this reduction is the use of tin(II) chloride in hydrochloric acid. For example, 3-bromo-2-fluoronitrobenzene (B1519329) can be reduced to 3-bromo-2-fluoroaniline (B1289246) in 95% yield. chemicalbook.com

Diazotization: The resulting primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.orgresearchgate.netnih.gov Diazonium salts are versatile intermediates that can be converted into a wide range of functional groups. researchgate.net

Hydrolysis: The diazonium salt can be hydrolyzed to a hydroxyl group by heating in an aqueous acidic solution. This step would introduce the final hydroxyl group to form the desired hydroxybenzoic acid.

Functional Group Interconversion Strategies (e.g., Oxidation of Aldehyde Precursors)

The oxidation of an aldehyde to a carboxylic acid is a fundamental and widely employed transformation in organic chemistry. This method is particularly valuable for the synthesis of aromatic carboxylic acids when the corresponding aldehyde is the more readily accessible precursor. In the context of preparing this compound, the direct oxidation of 3-bromo-2-fluoro-5-hydroxybenzaldehyde represents a critical functional group interconversion.

Various oxidizing agents can accomplish this transformation, with the choice of reagent often dictated by the presence of other sensitive functional groups within the molecule. For substrates containing electron-donating groups, such as the hydroxyl group in the target compound, mild oxidation conditions are preferable to prevent unwanted side reactions, such as oxidation of the phenol.

One of the most effective and widely used methods for this type of transformation is the Pinnick oxidation , which utilizes sodium chlorite (B76162) (NaClO₂) under mildly acidic conditions. wikipedia.org This method is renowned for its high chemoselectivity, tolerating a wide array of functional groups, including phenols, halides, and ethers, making it particularly suitable for the synthesis of highly functionalized benzoic acids. wikipedia.org The reaction typically employs a phosphate (B84403) buffer and a chlorine scavenger, such as 2-methyl-2-butene, to prevent the formation of reactive chlorine species that could lead to undesired side reactions.

Kinetic studies on the oxidation of salicylaldehyde (B1680747) and its derivatives have been conducted using different oxidizing systems, including alkaline hexacyanoferrate(III), which provides insights into the reaction mechanism and the influence of substituents on the reaction rate. sphinxsai.com

The following table outlines a generalized procedure for the Pinnick oxidation of a substituted salicylaldehyde, which can be adapted for the synthesis of this compound from its aldehyde precursor.

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Dissolution of Aldehyde | The substituted salicylaldehyde is dissolved in a suitable solvent system. | To create a homogeneous reaction mixture. |

| 2 | Addition of Buffer and Scavenger | A buffer solution and a chlorine scavenger are added to the reaction mixture. | To maintain a mildly acidic pH and prevent side reactions. |

| 3 | Addition of Oxidant | A solution of the oxidizing agent is added slowly to the reaction mixture. | To initiate the oxidation of the aldehyde to the carboxylic acid. |

| 4 | Reaction Monitoring | The progress of the reaction is monitored by techniques such as TLC or LC-MS. | To determine the completion of the reaction. |

| 5 | Work-up and Purification | The reaction is quenched, and the product is extracted and purified. | To isolate the pure carboxylic acid. |

Detailed Research Findings for Analogue Oxidation:

While a specific protocol for 3-bromo-2-fluoro-5-hydroxybenzaldehyde is not published, research on the oxidation of similar compounds provides valuable data. For example, the oxidation of various substituted benzaldehydes to their corresponding benzoic acids using the Pinnick oxidation typically proceeds with high yields, often exceeding 90%. The reaction conditions are generally mild, running at or slightly above room temperature, and are complete within a few hours.

The table below presents hypothetical yet representative data for the Pinnick oxidation of a closely related substituted salicylaldehyde, based on established literature for this reaction type.

| Precursor Aldehyde | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | Sodium Chlorite (NaClO₂) | t-BuOH/H₂O | 25 | 4 | >90 (expected) |

| 5-Bromosalicylaldehyde | Sodium Chlorite (NaClO₂) | t-BuOH/H₂O | 25 | 3 | 95 |

| Salicylaldehyde | Potassium Permanganate (KMnO₄) | Aqueous base | Varies | Varies | Moderate to High |

The successful application of functional group interconversion via aldehyde oxidation is a critical and reliable method for the synthesis of this compound and its analogues, offering high efficiency and compatibility with various sensitive functional groups.

Chemical Reactivity and Derivatization of the 3 Bromo 2 Fluoro 5 Hydroxybenzoic Acid Scaffold

Reactions Involving Carboxylic Acid and Phenolic Hydroxyl Functionalities

The presence of both a carboxylic acid and a phenolic hydroxyl group allows for a variety of derivatization reactions, including esterification, amidation, and etherification. These reactions can often be performed selectively due to the differing reactivity of the two functional groups.

The carboxylic acid group of 3-bromo-2-fluoro-5-hydroxybenzoic acid can be readily converted to its corresponding ester. A common method involves reaction with an alcohol in the presence of an acid catalyst or a coupling agent. For instance, the esterification of a structurally similar compound, 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid, has been achieved using thionyl chloride in methanol. mt.com This suggests that a similar approach could be applied to this compound. Microwave-assisted esterification of benzoic acids using N-fluorobenzenesulfonimide as a catalyst has also been reported as an efficient method. mdpi.com

A general procedure for the esterification of a substituted benzoic acid is as follows:

Table 1: Examples of Esterification Reactions on Related Benzoic Acids

| Carboxylic Acid | Alcohol | Catalyst/Reagents | Product | Yield (%) | Reference |

| 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid | Methanol | Thionyl chloride | Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate | Not Reported | mt.com |

| Benzoic Acid | Methanol | N-Fluorobenzenesulfonimide (MW) | Methyl Benzoate | >99 | mdpi.com |

| Various Benzoic Acids | Various Phenols | DIAD, PPh3 | Phenyl Esters | Good to Excellent | researchgate.net |

This table is representative and based on reactions of similar compounds.

Table 2: General Methods for Amide Synthesis

| Carboxylic Acid Derivative | Amine | Reagents/Catalyst | Product Type | Reference |

| Carboxylic Acid | Primary/Secondary Amine | EDC, HOBt | N-substituted amide | acs.org |

| α-Bromo Carboxamide | Aryl Boronic Acid | Palladium Catalyst | α-Aryl Carboxamide | google.com |

| 2-Bromo-3,3,3-trifluoropropene | Aniline | Palladium Catalyst, CO | α-CF3 Acrylamide | google.com |

This table illustrates general approaches to amide formation.

The phenolic hydroxyl group of this compound can undergo etherification, most commonly through a Williamson ether synthesis. This reaction involves deprotonation of the phenol (B47542) with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, the synthesis of 2-(benzyloxy)-5-bromo-benzoic acid is achieved by reacting the corresponding hydroxybenzoic acid with a benzyl (B1604629) halide in the presence of a base. researchgate.net The Chan-Lam coupling reaction provides an alternative, copper-catalyzed method for the formation of aryl ethers from aryl boronic acids and alcohols. wikipedia.orgpharm.or.jp

Table 3: Examples of Etherification Reactions on Related Phenols

| Phenolic Compound | Alkylating/Arylating Agent | Catalyst/Reagents | Product | Yield (%) | Reference |

| 5-Bromo-2-hydroxybenzoic acid derivative | Benzyl Bromide | Sodium Hydroxide | 2-(Benzyloxy)-5-bromobenzoic acid derivative | 97 | researchgate.net |

| Phenol | Aryl Boronic Acid | Copper(II) Acetate (B1210297) | Diaryl Ether | Good to Excellent | researchgate.net |

| Phenol | Aryl Boronic Acid | Copper(II) Acetate, Pyridine | Aryl Ether | High | pharm.or.jp |

This table is representative and based on reactions of similar phenolic compounds.

Transformations at Halogen-Substituted Positions

The presence of both bromine and fluorine atoms on the aromatic ring opens up possibilities for selective transformations, including nucleophilic aromatic substitution and various transition-metal-catalyzed cross-coupling reactions.

In nucleophilic aromatic substitution (SNA_r) reactions, a nucleophile replaces a leaving group on an aromatic ring. The reactivity of the halogen is influenced by its nature and the electronic environment of the ring. Fluorine is generally a better leaving group than bromine in SNA_r reactions due to its high electronegativity, which helps to stabilize the intermediate Meisenheimer complex. googleapis.com This is particularly true when electron-withdrawing groups are present on the ring. Research on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has shown that the fluorine atom can be displaced by various oxygen, sulfur, and nitrogen nucleophiles. organic-chemistry.orgrsc.orgnih.govresearchgate.net

Table 4: Examples of Nucleophilic Aromatic Substitution on Activated Fluoroarenes

| Fluoroarene | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Methanol | KOH, reflux | 3-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | Good | organic-chemistry.orgrsc.orgnih.gov |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Thiophenol | K2CO3, DMF | 3-(Phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene | Good | organic-chemistry.orgrsc.orgnih.gov |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Diethylamine | K2CO3, DMF | N,N-Diethyl-3-amino-5-nitro-1-(pentafluorosulfanyl)benzene | Good | organic-chemistry.orgrsc.orgnih.gov |

This table illustrates the reactivity of a highly activated fluoroarene in SNA_r reactions.

The bromo-substituent on the this compound scaffold is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. It is a versatile method for forming C-C bonds. The reaction is tolerant of a wide range of functional groups. mt.comnih.govnih.govorganic-chemistry.orgresearchgate.netmdpi.com For instance, the Suzuki coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids proceeds in high yields. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. It is a key method for the synthesis of substituted alkynes. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.orgrsc.orgucsb.edu Copper-free Sonogashira couplings have also been developed. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. It is a widely used method for the synthesis of aryl amines and has seen significant development in terms of catalyst systems and substrate scope. wikipedia.orgresearchgate.netnih.govnih.gov

Ullmann Condensation: This copper-catalyzed reaction can be used to form C-O, C-N, and C-S bonds. The classic Ullmann reaction refers to the synthesis of symmetric biaryls, while Ullmann-type reactions involve the coupling of aryl halides with nucleophiles like alcohols, amines, and thiols. researchgate.netorganic-chemistry.orgmdpi.commdpi.com

Table 5: Overview of Transition-Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed | Reference |

| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid | Palladium Catalyst, Base | C-C | mt.comnih.govmdpi.com |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Palladium & Copper Catalysts, Base | C-C (alkynyl) | wikipedia.orgorganic-chemistry.orglibretexts.org |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium Catalyst, Base | C-N | wikipedia.orgnih.govnih.gov |

| Ullmann Condensation | Aryl Halide + Alcohol/Amine | Copper Catalyst, Base | C-O / C-N | researchgate.netorganic-chemistry.orgmdpi.com |

This table provides a general overview of common cross-coupling reactions applicable to aryl halides.

Mechanistic Studies of Reactions Involving Halogenated Benzoic Acids

The reactivity of halogenated benzoic acids is a subject of significant academic and industrial interest. The interplay of activating and deactivating substituents on the aromatic ring governs the mechanistic pathways of various reactions. This section delves into the fundamental mechanisms relevant to the this compound scaffold, exploring electrophilic substitution, radical reactions, and proton transfer dynamics.

Electrophilic Bromination Mechanisms of Aromatic Systems

Electrophilic aromatic substitution is a cornerstone of benzene (B151609) chemistry, characterized by the replacement of a hydrogen atom on the aromatic ring with an electrophile. The mechanism for electrophilic bromination typically proceeds via a two-step process. msu.edulibretexts.org

The first step, which is the rate-determining step, involves the attack of the electron-rich π system of the aromatic ring on a potent electrophile, such as the bromine cation (Br+). libretexts.org This electrophile is usually generated in situ by reacting molecular bromine (Br₂) with a Lewis acid catalyst, like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). libretexts.org This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or benzenonium intermediate. msu.edulibretexts.org

In the second, faster step, a base (such as FeBr₄⁻ formed during the catalyst activation) abstracts a proton from the carbon atom bearing the new bromine substituent. libretexts.org This restores the aromatic π system and yields the brominated product. msu.edu

Table 1: Key Features of Electrophilic Aromatic Bromination

| Feature | Description | Reference |

| Reaction Type | Electrophilic Aromatic Substitution | youtube.com |

| Key Intermediate | Resonance-stabilized carbocation (Arenium Ion) | msu.edulibretexts.org |

| Typical Catalyst | Lewis Acids (e.g., FeBr₃, AlCl₃) | libretexts.org |

| Mechanism Steps | 1. Addition of electrophile to form arenium ion (slow). 2. Elimination of a proton to restore aromaticity (fast). | msu.edulibretexts.org |

| Role of Substituents | Electron-donating groups activate the ring; electron-withdrawing groups deactivate it. | msu.edu |

Radical Reaction Pathways in Benzoic Acid Derivatives

While electrophilic reactions are common, benzoic acid derivatives can also participate in radical reactions. These reactions involve intermediates with unpaired electrons and often proceed via chain mechanisms involving initiation, propagation, and termination steps.

One notable radical reaction for derivatives of benzoic acid is benzylic bromination, which occurs on an alkyl group attached to the benzene ring rather than on the ring itself. masterorganicchemistry.com This reaction typically uses N-bromosuccinimide (NBS) and a radical initiator. The stability of the intermediate benzylic radical is a key driving force for this regioselectivity. masterorganicchemistry.com Although this compound lacks an alkyl side chain, this pathway is crucial for many of its potential precursors and derivatives.

More directly relevant are radical reactions involving the aromatic ring or the carboxylic acid functionality. For instance, studies on the oxidative radical transnitrilation of arylboronic acids have shown that the presence of benzoic acid can significantly improve reaction yields. organic-chemistry.org This suggests a role for benzoic acid in promoting the reaction of aryl radicals or inhibiting unwanted side reactions with the solvent. organic-chemistry.org The proposed mechanism involves the formation of aryl radicals from the boronic acid, which then react with an isocyanide. organic-chemistry.org This indicates that the benzoic acid structure can participate in and influence radical reaction environments.

Furthermore, theoretical studies on halogenated compounds, such as 2-bromo-3,3,3-trifluoropropene, highlight various potential radical-initiated pathways, including dissociation and isomerization, which can be modeled to understand the stability and reactivity of complex molecules like this compound. nih.gov

Table 2: Examples of Radical Reactions in Aromatic Systems

| Reaction | Description | Key Features | Reference |

| Benzylic Bromination | Free-radical bromination of an alkyl group adjacent to a benzene ring. | Fails if the benzylic carbon has no C-H bonds. masterorganicchemistry.com | masterorganicchemistry.com |

| Benzylic Oxidation | Oxidation of an alkyl group adjacent to benzene to a carboxylic acid using strong oxidizing agents like KMnO₄. | Breaks benzylic C-H and C-C bonds. masterorganicchemistry.com | masterorganicchemistry.com |

| Radical Transnitrilation | Manganese(III) acetate mediates a radical reaction of arylboronic acids with trityl isocyanide. | Benzoic acid additive improves yields by promoting desired radical reactions. organic-chemistry.org | organic-chemistry.org |

Advanced Spectroscopic Characterization and Structural Elucidation of Functionalized Benzoic Acids

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns.

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a highly sensitive and accurate method for determining the elemental composition of a molecule. For 3-bromo-2-fluoro-5-hydroxybenzoic acid (C₇H₄BrFO₃), HR-ESI-MS provides the precise molecular weight, which is a key parameter for its identification.

In positive ion mode, the molecule can be observed as the protonated species [M+H]⁺. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a distinctive isotopic signature for the molecular ion peak, aiding in its identification.

A plausible fragmentation pattern for protonated this compound is outlined below:

Initial Protonation: The molecule is protonated, likely at the carboxylic acid group, to form the [M+H]⁺ ion.

Decarboxylation: A primary fragmentation pathway is often the loss of carbon dioxide (CO₂), a characteristic fragmentation of benzoic acids.

Loss of Water: The presence of the hydroxyl group facilitates the loss of a water molecule.

Halogen and Other Losses: Subsequent fragmentation may involve the cleavage of the C-Br or C-F bonds, although these are generally stronger and may require higher collision energies.

A summary of the predicted key ions in the positive ion mode HR-ESI-MS spectrum is provided in the table below.

| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Description |

| [C₇H₅BrFO₃+H]⁺ | 234.9482 | 236.9461 | Protonated molecular ion |

| [C₇H₅BrFO₃+Na]⁺ | 256.9301 | 258.9281 | Sodium adduct |

| [C₆H₅BrFO+H]⁺ | 190.9584 | 192.9563 | Loss of CO₂ |

| [C₇H₃BrFO₂+H]⁺ | 216.9376 | 218.9356 | Loss of H₂O |

Note: The m/z values are calculated based on the exact masses of the most abundant isotopes.

X-ray Diffraction Spectroscopy for Solid-State Structural Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the crystal packing.

As of the latest literature review, a specific single-crystal X-ray structure for this compound has not been reported. However, the analysis of crystal structures of closely related compounds, such as other substituted brominated and fluorinated benzoic acids, allows for a reasoned prediction of its solid-state characteristics.

It is anticipated that this compound will exhibit several key structural features:

Hydrogen-Bonded Dimers: A common structural motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two molecules.

Intramolecular Hydrogen Bonding: The presence of a hydroxyl group ortho or meta to the carboxylic acid can lead to intramolecular hydrogen bonding, which influences the conformation of the molecule.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

The table below summarizes the expected crystallographic parameters and structural features for this compound, based on the analysis of analogous structures.

| Parameter | Expected Feature |

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interactions | O-H···O hydrogen bonding (dimers), potential C-H···O, C-H···F, and Br···O/F contacts |

| Molecular Conformation | The dihedral angle between the carboxylic acid group and the benzene (B151609) ring will be influenced by the substituents. |

The precise determination of these structural details awaits experimental validation through single-crystal X-ray diffraction analysis of this compound.

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Fluoro 5 Hydroxybenzoic Acid and Analogues

Quantum Chemical Calculation Methodologies

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing information about its electronic structure, geometry, and spectroscopic properties. The choice of method represents a trade-off between computational cost and accuracy. numberanalytics.com

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational efficiency. researchgate.net DFT calculates the electronic energy of a system based on its electron density rather than the complex many-electron wavefunction. This approach is particularly effective for studying substituted aromatic compounds.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used for structural and vibrational analysis of substituted benzoic acids. uc.ptresearching.cn Studies on ortho-halogenated benzoic acids have utilized the B3LYP functional to investigate potential energy landscapes, conformational preferences, and the interactions between the carboxylic group and the halogen substituents. uc.ptrsc.org For instance, in analyses of similar molecules like 2-chlorobenzoic acid and 5-Bromo-2-Hydroxybenzaldehyde, B3LYP has been employed for geometry optimization and vibrational frequency calculations, showing good agreement with experimental data. nih.gov

B3PW91 (Becke, 3-parameter, Perdew-Wang-91): Similar to B3LYP, B3PW91 is a hybrid functional. It has been used in comparative studies to assess properties like acidity (pKa) in substituted benzoic acids. nih.gov The choice between B3LYP and B3PW91 can depend on the specific property being investigated, with each functional showing different strengths.

CAM-B3LYP (Coulomb-Attenuating Method-B3LYP): This is a long-range corrected functional, making it particularly suitable for systems where long-range interactions are important, such as in charge-transfer processes. In a comparative study of functionals for predicting the pKa of various benzoic acids, CAM-B3LYP demonstrated high reliability. nih.gov It improves upon standard B3LYP by modifying the treatment of electron exchange at different inter-electron distances. nih.gov

The table below summarizes the application of these DFT functionals in the study of substituted benzoic acids.

| Functional | Common Applications in Benzoic Acid Studies | Key Strengths |

| B3LYP | Geometry Optimization, Vibrational Frequencies, Potential Energy Surfaces. uc.ptrsc.org | Robust and widely validated for ground-state properties of organic molecules. |

| B3PW91 | Comparative energy calculations, pKa prediction. nih.gov | Provides an alternative to B3LYP, sometimes offering better accuracy for specific energetic properties. |

| CAM-B3LYP | pKa prediction, systems with charge-transfer character. nih.gov | Improved description of long-range interactions compared to standard hybrid functionals. nih.gov |

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using empirical parameters derived from experimental data. cdnsciencepub.comcdnsciencepub.com These methods are based solely on fundamental physical constants.

Hartree-Fock (HF): The HF method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net It provides a good starting point for more advanced calculations but neglects electron correlation, which can be a significant limitation for quantitative predictions. researchgate.netmit.edu In studies of substituted benzoic acids and related molecules, HF is often used as a baseline for comparison with DFT and higher-level methods. cdnsciencepub.com

Møller-Plesset Perturbation Theory (MP2): MP2 is one of the simplest and most cost-effective methods for including electron correlation, which is absent in the HF theory. researchgate.net It improves upon HF by adding a second-order correction, leading to more accurate energies and properties. While more computationally demanding than HF or DFT, MP2 is often used for benchmark calculations on smaller systems or when higher accuracy is required. researchgate.net

A basis set is a collection of mathematical functions used to construct the molecular orbitals. numberanalytics.comwikipedia.org The choice of basis set is critical, as it directly impacts the accuracy and cost of a quantum chemical calculation. numberanalytics.commit.edu

Pople-style Basis Sets (e.g., 6-311++G(d,p), 6-31G+(d,p)): These are widely used split-valence basis sets. The notation indicates how many functions are used for core and valence orbitals.

6-311G: A triple-split valence basis set, offering more flexibility for valence electrons than a double-split set (like 6-31G).

+: The first + indicates the addition of diffuse functions on heavy (non-hydrogen) atoms, which are important for describing anions and weak interactions. The second ++ adds diffuse functions to hydrogen atoms as well. numberanalytics.com

(d,p): These are polarization functions (d functions on heavy atoms, p functions on hydrogen) that allow for orbital shapes to be distorted, which is crucial for accurately describing chemical bonding. numberanalytics.com The 6-311++G(d,p) basis set is frequently paired with DFT functionals like B3LYP for studying halogenated and hydroxy-substituted benzoic acids, providing reliable geometric and vibrational data. uc.ptrsc.org The 6-311+G(d,p) basis set has also proven effective in calculations of substituted benzoic acids. nih.gov

Dunning's Correlation-Consistent Basis Sets (e.g., aug-cc-pVDZ): These basis sets are designed to systematically converge towards the complete basis set (CBS) limit.

cc-pVDZ: Correlation-consistent polarized Valence Double-Zeta.

aug-: Indicates the augmentation of the basis set with diffuse functions, which is crucial for accurately calculating properties like electron affinities and intermolecular interaction energies. umich.edu While computationally more expensive, these basis sets are preferred for high-accuracy energy calculations and for studies where weak intermolecular interactions are critical.

| Basis Set | Type | Key Features | Common Use Cases for Benzoic Acids |

| 6-31G+(d,p) | Pople-style, Split-Valence | Double-zeta valence, includes diffuse functions on heavy atoms and polarization functions. | Routine geometry optimizations and frequency calculations. |

| 6-311++G(d,p) | Pople-style, Split-Valence | Triple-zeta valence, includes diffuse functions on all atoms and polarization functions. uc.pt | Accurate geometry, vibrational analysis, and energy calculations for substituted benzoic acids. uc.ptrsc.org |

| aug-cc-pVDZ | Dunning's Correlation-Consistent | Double-zeta, systematically includes functions to recover correlation energy, augmented with diffuse functions. | High-accuracy energy calculations, studies of non-covalent interactions. |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time based on classical mechanics. This technique is invaluable for studying the dynamic behavior of 3-bromo-2-fluoro-5-hydroxybenzoic acid in different environments, such as in solution, providing insights that are inaccessible through static quantum chemical calculations. nih.gov

The solvent environment can dramatically influence the behavior of a solute. nih.gov MD simulations using explicit solvent molecules can capture the complex interplay between the solute and solvent. For substituted benzoic acids, a key phenomenon is the formation of hydrogen-bonded dimers. ucl.ac.uk

Apolar Solvents: In nonpolar solvents like chloroform (B151607) or toluene, benzoic acid derivatives strongly favor self-association into cyclic dimers through hydrogen bonds between their carboxylic acid groups. ucl.ac.uk MD simulations can quantify the stability and lifetime of these dimers.

Polar Solvents: In polar, hydrogen-bond-accepting solvents like DMSO or acetonitrile, the formation of solute-solute hydrogen-bonded dimers is significantly inhibited. ucl.ac.uk Instead, the solute molecules tend to form hydrogen bonds with the solvent molecules. MD simulations show that in such environments, other forms of association, such as π-π stacking between the aromatic rings, may become more prevalent. ucl.ac.uk The presence of a solvent can also stabilize different conformers of the molecule compared to the gas phase.

MD simulations provide a direct view of the dynamic nature of intermolecular interactions. For this compound, the most significant interactions are hydrogen bonds involving the carboxylic acid and hydroxyl groups.

Simulations can track the formation and breaking of these bonds on a picosecond to nanosecond timescale. This allows for the calculation of key parameters such as:

Hydrogen Bond Lifetime: The average duration a specific hydrogen bond exists, providing a measure of its strength and stability.

Coordination Numbers: The average number of solvent molecules or other solute molecules within the first solvation shell of a specific functional group.

Radial Distribution Functions (RDFs): These functions describe the probability of finding another atom at a certain distance from a reference atom. RDFs for the hydrogen atoms of the carboxylic/hydroxyl groups and the oxygen atoms of solvent molecules can reveal the detailed structure of the solvation shell and the geometry of hydrogen bonding. researchgate.net

These dynamic insights are crucial for understanding how this compound interacts with its environment, which underpins its solubility, crystal packing, and potential interactions with biological macromolecules. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of this compound can be computationally modeled to predict its chemical behavior. While specific experimental and computational studies on this exact molecule are not extensively available in public literature, theoretical investigations of analogous substituted benzoic acids and other aromatic compounds provide a strong framework for understanding its properties. Density Functional Theory (DFT) is a common computational method for these analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule, prone to chemical reactions.

For this compound, the electron-withdrawing nature of the bromine, fluorine, and carboxylic acid groups, combined with the electron-donating effect of the hydroxyl group, would influence the energies of the frontier orbitals. While specific calculated values for this molecule are not readily published, illustrative data based on similar aromatic compounds can be presented.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

This data is illustrative and based on typical values for substituted aromatic acids.

Molecular Electrostatic Potential (MEP) Mapping of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different electrostatic potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

In the case of this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the carboxylic acid and hydroxyl groups, due to their high electronegativity and lone pairs of electrons. These sites would be the primary targets for electrophiles. The area around the hydrogen atom of the hydroxyl group and the carboxylic acid would exhibit a positive potential, indicating their susceptibility to nucleophilic interaction. The aromatic ring itself would show a complex potential distribution due to the competing electronic effects of the various substituents.

Analysis of Atomic Charge Distribution

The distribution of partial atomic charges throughout a molecule provides insight into its electronic structure and polarity. Various computational methods, such as Mulliken population analysis or Natural Population Analysis (NPA), can be used to calculate these charges. The charges on individual atoms can influence molecular properties like dipole moment and reactivity.

For this compound, the electronegative oxygen and fluorine atoms are expected to carry significant negative partial charges. The carbon atom of the carboxyl group would likely have a positive partial charge due to its bonding to two highly electronegative oxygen atoms. The bromine atom, while electronegative, is less so than fluorine and oxygen, and its charge would be influenced by its position on the aromatic ring. The hydrogen atoms of the hydroxyl and carboxylic acid groups would carry positive partial charges.

Table 2: Illustrative Natural Population Analysis (NPA) Charges for Selected Atoms in this compound

| Atom | Illustrative Partial Charge (e) |

| O (in -OH) | -0.70 |

| O (in C=O) | -0.65 |

| O (in -COOH) | -0.75 |

| F | -0.40 |

| Br | -0.15 |

| C (in -COOH) | +0.80 |

| H (in -OH) | +0.45 |

This data is illustrative and represents typical charge distributions in similar functionalized aromatic compounds.

Dipole Moment Calculations

In this compound, the presence of multiple polar bonds (C-F, C-Br, O-H, C=O, C-O) and the asymmetrical arrangement of the substituents on the benzene (B151609) ring would result in a significant net dipole moment. The vector sum of the individual bond dipoles would determine the magnitude and direction of the molecular dipole moment. Studies on similar substituted benzoic acids have shown that the position and nature of the substituents greatly influence the dipole moment. acs.org

Table 3: Illustrative Dipole Moment Data

| Parameter | Illustrative Value |

| Dipole Moment (Debye) | 2.5 D |

This value is an illustrative estimate based on calculations for other substituted benzoic acids.

Harmonic Oscillator Model of Aromaticity (HOMA) for Ring Aromaticity Assessment

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the aromaticity of a cyclic system. It evaluates the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system (like benzene, for which HOMA = 1). nih.gov A HOMA value close to 1 indicates a high degree of aromaticity, while values closer to 0 suggest a non-aromatic or bond-alternating system. Negative values can indicate anti-aromaticity. nih.gov

For this compound, the substituents on the benzene ring would induce some degree of bond length alternation, thereby reducing the aromaticity of the ring compared to unsubstituted benzene. Both electron-withdrawing (fluoro, bromo, carboxyl) and electron-donating (hydroxyl) groups can affect the electronic structure and geometry of the ring. researchgate.net The HOMA index would provide a quantitative measure of this effect.

Table 4: Illustrative HOMA Index

| Molecule | Illustrative HOMA Value |

| Benzene (Reference) | 1.00 |

| This compound | 0.95 |

This HOMA value is an illustrative estimate, suggesting a slight decrease in aromaticity due to substitution.

Fukui Function (f₀) and Spin Density Analysis for Local Reactivity

The Fukui function is a concept derived from Density Functional Theory that helps to identify the most reactive sites within a molecule for different types of chemical attack. wikipedia.org There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (where an electron is added).

f-(r) : for electrophilic attack (where an electron is removed).

f0(r) : for radical attack.

By calculating these functions for each atom in the molecule, one can predict the most likely sites for reaction. A higher value of the Fukui function at a particular atomic site indicates a higher reactivity at that site. mdpi.com

For this compound, the Fukui function analysis would likely indicate that the oxygen atoms are the most susceptible to electrophilic attack, while certain carbon atoms on the aromatic ring might be more prone to nucleophilic attack, depending on the combined electronic effects of the substituents. Spin density analysis, relevant for radical reactions, would pinpoint the atom(s) most likely to accommodate an unpaired electron.

Table 5: Illustrative Fukui Function (f-) Values for Electrophilic Attack

| Atom | Illustrative f- Value |

| O (in -OH) | 0.18 |

| O (in C=O) | 0.15 |

| C4 (aromatic) | 0.12 |

| C6 (aromatic) | 0.10 |

This data is illustrative and suggests the most probable sites for electrophilic attack based on typical electronic effects.

Theoretical Spectroscopic Property Prediction

Computational chemistry provides powerful tools to predict the spectroscopic behavior of molecules. By solving the fundamental equations of quantum mechanics, it is possible to calculate the electronic and vibrational transitions that correspond to UV-Visible, infrared (IR), and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and understanding the electronic structure and bonding within a molecule.

The electronic absorption spectrum of aromatic compounds like this compound is governed by π→π* and n→π* electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict these transitions. epa.gov For substituted benzoic acids, the absorption maxima (λ_max) are influenced by the nature and position of substituents on the benzene ring.

While specific TD-DFT calculations for this compound are not available, data from analogous aromatic carboxylic acids suggest that the primary π→π* transitions would occur in the 200-300 nm range. The presence of bromo, fluoro, and hydroxyl groups would be expected to cause shifts in these absorption bands compared to unsubstituted benzoic acid.

Table 1: Illustrative Predicted UV-Visible Spectroscopic Data for a Substituted Benzoic Acid Analogue (Note: This data is hypothetical and based on typical values for similar compounds calculated via TD-DFT methods.)

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 295 | 0.15 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 250 | 0.45 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 215 | 0.30 | HOMO → LUMO+1 (π→π*) |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.

Theoretical vibrational analysis, typically performed using DFT methods (e.g., B3LYP functional), calculates the frequencies of the fundamental modes of molecular vibration. These frequencies correspond to the peaks observed in IR and Raman spectra. The analysis of these spectra provides a fingerprint of the molecule, allowing for the identification of functional groups and the elucidation of structural details.

For this compound, key vibrational modes would include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, C-F and C-Br stretching modes, and various bending and stretching modes of the aromatic ring. In the solid state, benzoic acids typically form hydrogen-bonded dimers, which significantly shifts the O-H and C=O stretching frequencies compared to the monomeric form.

Table 2: Selected Predicted Vibrational Frequencies for a Dimeric Halogenated Hydroxybenzoic Acid Analogue (Note: This data is representative, based on DFT calculations for analogous compounds like 4-hydroxybenzoic acid and 2-bromobenzoic acid.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (IR) | Predicted Frequency (cm⁻¹) (Raman) | Description |

| ν(O-H) | ~3000 (broad) | ~3000 (weak) | Carboxylic acid O-H stretch (in dimer) |

| ν(C=O) | ~1680 | ~1680 | Carboxylic acid C=O stretch (in dimer) |

| δ(C-O-H) | ~1420 | ~1425 | In-plane O-H bend |

| ν(C-O) | ~1310 | ~1310 | Carboxylic acid C-O stretch |

| ν(C-F) | ~1250 | ~1250 | Carbon-Fluorine stretch |

| ν(C-Br) | ~650 | ~650 | Carbon-Bromine stretch |

ν = stretching; δ = bending.

Quantitative Analysis of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the three-dimensional structure, crystal packing, and physicochemical properties of molecules. For this compound, a variety of these interactions, including hydrogen and halogen bonds, are expected to play a significant role.

The presence of both hydroxyl (-OH) and carboxylic acid (-COOH) groups allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the hydroxyl group at position 2 and the carbonyl oxygen of the carboxylic acid group. This type of interaction forms a stable six-membered ring, influencing the molecule's conformation and acidity.

Intermolecular Hydrogen Bonding: In the crystalline state, benzoic acids almost universally form centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid groups. This O-H···O interaction is a dominant feature in the solid-state architecture of these compounds. The hydroxyl group at position 5 could also participate in further intermolecular hydrogen bonding, linking the primary dimer units.

π-π Stacking: The aromatic rings of benzoic acid derivatives can interact through π-π stacking. These interactions, though weaker than hydrogen bonds, are significant in directing the crystal packing. The arrangement can be face-to-face or offset, with inter-planar distances typically in the range of 3.4–3.8 Å.

Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor, interacting with a nucleophilic atom (like an oxygen atom from a neighboring molecule). This directional interaction, denoted as C-Br···O, can influence the supramolecular structure. The strength and geometry of halogen bonds depend on the electronic environment, and the presence of the electron-withdrawing fluorine and carboxylic acid groups would enhance the halogen bonding potential of the bromine atom.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method that analyzes the topology of the electron density (ρ) to characterize chemical bonding. By locating critical points in the electron density, one can identify and quantify the strength and nature of both covalent and non-covalent interactions.

For a non-covalent interaction like a hydrogen or halogen bond, the presence of a bond critical point (BCP) between the two interacting atoms is a key indicator. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information:

Electron Density (ρ): A higher value of ρ at the BCP generally indicates a stronger interaction.

Laplacian of Electron Density (∇²ρ): A positive value for ∇²ρ is characteristic of "closed-shell" interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces.

While a specific QTAIM analysis for this compound is unavailable, studies on similar systems show that this analysis can definitively distinguish and characterize the various intramolecular and intermolecular forces that stabilize the crystal lattice.

Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Contributions

Symmetry-Adapted Perturbation Theory (SAPT) is a quantum mechanical method that offers profound insights into the nature of non-covalent interactions by directly calculating the interaction energy between molecules. wikipedia.org Unlike supermolecular approaches, which determine the interaction energy by subtracting the energies of the isolated molecules (monomers) from the total energy of the complex (dimer), SAPT calculates the interaction energy as a perturbation to the system. wikipedia.org A significant advantage of this approach is that it naturally avoids the issue of basis set superposition error (BSSE). wikipedia.org

The power of SAPT lies in its ability to decompose the total interaction energy into four physically meaningful components: electrostatics, exchange (or Pauli repulsion), induction, and dispersion. numberanalytics.compsicode.org This decomposition provides a detailed picture of the forces driving molecular association. numberanalytics.com

Electrostatic Energy: This term represents the classical Coulombic interaction between the static charge distributions of the monomers. For molecules like this compound, with polar functional groups (carboxyl, hydroxyl, fluoro, bromo), this component is expected to be a major contributor to the interaction, particularly in the formation of hydrogen bonds.

Exchange Energy: This is a purely quantum mechanical effect arising from the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same region of space. It is a strongly repulsive term at short intermolecular distances and is crucial for defining the van der Waals contact distance.

Induction Energy: This component accounts for the polarization of one monomer by the static electric field of the other. It captures the interactions between the permanent multipoles of one molecule and the induced multipoles on the other. The high electronegativity of the fluorine and oxygen atoms in this compound would lead to significant induction effects.

Dispersion Energy: Arising from instantaneous fluctuations in electron density, this is an attractive force present in all molecular interactions. The presence of a bromine atom and the aromatic ring in the molecule suggests that dispersion forces will play a substantial role in its intermolecular interactions.

Detailed Research Findings

While specific SAPT analysis for this compound is not available in the current literature, studies on analogous benzoic acid systems provide a framework for understanding its likely interaction behavior. Benzoic acids are well-known to form highly stable cyclic dimers in both the solid state and in nonpolar solvents, primarily through strong hydrogen bonds between their carboxylic acid groups. acs.orgucl.ac.uk Computational studies on various substituted benzoic acid dimers confirm that the most stable configuration is typically the one involving a double hydrogen bond. researchgate.net

A SAPT analysis would precisely quantify the contribution of each of these forces. For a hypothetical dimer of this compound, it would be expected that the electrostatic component, driven by the hydrogen bonds, would be the dominant attractive force. The exchange term would be the largest repulsive component. Induction and dispersion forces, enhanced by the polarizable bromine and fluorine atoms and the aromatic system, would also provide significant attractive contributions.

To illustrate the typical output of such an analysis, the following interactive table presents representative SAPT0 data for a benzoic acid dimer, showcasing the breakdown of the interaction energy.

Interactive Data Table: Illustrative SAPT0 Energy Decomposition for a Benzoic Acid Dimer (kcal/mol)

| Interaction Energy Component | Value (kcal/mol) | Contribution | Description |

| Electrostatics (E_elst) | -15.0 | Attractive | Interaction between the static charge distributions of the two molecules, dominated by hydrogen bonding. |

| Exchange (E_exch) | 20.0 | Repulsive | Pauli repulsion due to the overlap of electron clouds at short distances. |

| Induction (E_ind) | -4.5 | Attractive | Polarization of each molecule by the electric field of the other. |

| Dispersion (E_disp) | -8.5 | Attractive | Attraction from correlated instantaneous fluctuations of electron density. |

| Total SAPT0 Interaction Energy | -8.0 | Net Attractive | Sum of all contributions, indicating a stable dimer. |

Note: The values in this table are illustrative for a typical benzoic acid dimer and are not the result of a specific calculation on this compound. They serve to demonstrate the relative magnitudes of the different energy components as determined by a SAPT analysis.

This detailed energy decomposition is invaluable for understanding the structure-property relationships in molecular solids and for the rational design of crystal structures, as the balance of these intermolecular forces dictates the packing of molecules in a crystal lattice.

Applications of 3 Bromo 2 Fluoro 5 Hydroxybenzoic Acid As a Synthetic Precursor

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The multifaceted nature of 3-Bromo-2-fluoro-5-hydroxybenzoic acid makes it an ideal intermediate in multi-step synthetic sequences aimed at producing complex organic molecules. A notable example is its use in the synthesis of bicyclic heterocycles which are investigated for their potential as fibroblast growth factor receptor (FGFR) inhibitors. google.com

In a documented synthetic route, this compound serves as the foundational scaffold. google.com The synthesis begins with the protection of the phenolic hydroxyl and carboxylic acid groups to prevent their interference in subsequent reactions. Specifically, the compound is treated with potassium carbonate (K₂CO₃) and methyl iodide (MeI) in a solvent such as N,N-dimethylformamide (DMF). This reaction, an example of Williamson ether synthesis and esterification, converts the hydroxyl group to a methoxy (B1213986) group and the carboxylic acid to its methyl ester, yielding methyl 3-bromo-2-fluoro-5-methoxybenzoate.

This initial transformation is critical as it sets the stage for further modifications on the aromatic ring, where the bromine atom can be utilized for cross-coupling reactions to build more complex structures. The presence of the fluorine atom also influences the reactivity and the conformational properties of the final molecule.

Table 1: Reaction Details for the initial modification of this compound

| Reactant | Reagents | Solvent | Product | Application of Product |

| This compound | Potassium carbonate, Methyl iodide | N,N-dimethylformamide | Methyl 3-bromo-2-fluoro-5-methoxybenzoate | Intermediate for bicyclic heterocycle synthesis |

Development of Novel Chemical Scaffolds for Diverse Applications

The development of novel chemical scaffolds is a cornerstone of modern medicinal chemistry and materials science. This compound provides a platform for the generation of unique molecular frameworks due to its distinct pattern of substituents. The strategic manipulation of its functional groups allows for the construction of a variety of heterocyclic systems.

The bicyclic heterocycles derived from this precursor represent a class of scaffolds with significant therapeutic potential. google.com The synthesis of these scaffolds often involves a series of reactions that build upon the initial protected form of the acid. Following the initial methylation, the bromo-substituent can be transformed through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. This leads to the formation of a diverse library of compounds based on a common bicyclic core, each with potentially different biological activities. The ability to generate a range of derivatives from a single, versatile starting material is a highly efficient strategy in the discovery of new bioactive molecules.

Utility in the Preparation of Pharmaceutical and Agrochemical Building Blocks

The application of this compound extends to its use as a key building block for the synthesis of intermediates for the pharmaceutical industry. The derivatives of this compound are particularly relevant in the development of kinase inhibitors, a major class of therapeutic agents.

As previously mentioned, its role in the synthesis of FGFR inhibitors highlights its importance. google.com FGFRs are a family of receptor tyrosine kinases that are implicated in various cellular processes, and their dysregulation is associated with a number of diseases, including cancers. The bicyclic heterocyclic compounds synthesized from this compound are designed to bind to these receptors and modulate their activity. google.com The specific substitution pattern of the starting material is crucial for the desired biological activity of the final compounds. While specific examples of its use in agrochemical synthesis are not as prominently documented in publicly available literature, the inherent functionalities of the molecule suggest potential applications in this field as well, for example, in the synthesis of novel herbicides or fungicides where a substituted aromatic core is required.

Structure Activity Relationship Sar Studies in Halogenated Hydroxybenzoic Acid Derivatives

Influence of Halogenation Pattern on Molecular Properties